molecular formula C10H15ClN2O B13020639 5-Methoxy-N-methylisoindolin-2-amine hydrochloride

5-Methoxy-N-methylisoindolin-2-amine hydrochloride

Cat. No.: B13020639
M. Wt: 214.69 g/mol
InChI Key: ASCCBMYGNDTYJE-UHFFFAOYSA-N
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Description

5-Methoxy-N-methylisoindolin-2-amine hydrochloride is a synthetic organic compound featuring an isoindoline backbone substituted with a methoxy group at the 5-position and an N-methylamine group at the 2-position. Its synthesis typically involves multi-step reactions, including alkylation and amidation processes, as exemplified by protocols involving 5-methoxy indole derivatization and subsequent functional group modifications . The compound’s crystalline structure, confirmed via X-ray diffraction, reveals key bond lengths (e.g., C–H = 0.95–1.00 Å) and refinement parameters (N–H = 0.89 Å) critical for understanding its stability and reactivity .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

5-methoxy-N-methyl-1,3-dihydroisoindol-2-amine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-11-12-6-8-3-4-10(13-2)5-9(8)7-12;/h3-5,11H,6-7H2,1-2H3;1H

InChI Key

ASCCBMYGNDTYJE-UHFFFAOYSA-N

Canonical SMILES

CNN1CC2=C(C1)C=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-methylisoindolin-2-amine hydrochloride typically involves the reaction of 5-methoxyindole with N-methylisoindoline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-methylisoindolin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

5-Methoxy-N-methylisoindolin-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Methoxy-N-methylisoindolin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Table 1 highlights structurally related compounds and their similarity scores (based on molecular descriptors such as Tanimoto coefficients), derived from database analyses :

Compound Name Similarity Score CAS Number Key Structural Differences
2-Methylisoindolin-5-amine dihydrochloride 0.87 18759-96-1 Additional methyl group at isoindolin-2-position; dihydrochloride salt
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride 0.85 115955-90-3 Tetrahydroisoquinoline scaffold (vs. isoindoline); no methoxy substituent
N-Methyl-N-[(5-methylthien-2-yl)methyl]amine monohydrochloride - 17290686 (PubChem CID) Thiophene ring replaces benzene; methyl group at thiophene-5-position
3-((Methylamino)methyl)aniline 0.86 1082658-92-1 Aniline backbone (non-cyclic) vs. isoindoline; lacks methoxy group

Pharmacological and Physicochemical Properties

Key Research Findings

  • Structural Similarity vs. For instance, tetrahydroisoquinoline derivatives are associated with dopaminergic activity, whereas isoindoline analogues may target serotonin receptors .
  • Synthetic Accessibility: The target compound’s synthesis requires precise control over reaction conditions (e.g., NaH-mediated alkylation), contrasting with simpler routes for non-cyclic analogues like 3-((Methylamino)methyl)aniline .

Biological Activity

5-Methoxy-N-methylisoindolin-2-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Methoxy-N-methylisoindolin-2-amine hydrochloride is classified as an isoindoline derivative. Its structural formula can be represented as follows:

C10H12N2OHCl\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}\cdot \text{HCl}

This compound exhibits unique properties due to the presence of a methoxy group and a nitrogen-containing ring structure, which may influence its interaction with biological targets.

Research indicates that 5-Methoxy-N-methylisoindolin-2-amine hydrochloride may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's structural similarity to known psychoactive substances suggests potential for modulation of neurochemical pathways.

Key Mechanisms Identified:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at certain serotonin receptors, influencing mood and cognition.
  • Dopaminergic Activity : Preliminary studies suggest it may affect dopaminergic signaling, which is crucial in reward pathways and motor control.

Pharmacokinetics

The pharmacokinetic profile of 5-Methoxy-N-methylisoindolin-2-amine hydrochloride has been studied using in vivo models. Key findings include:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Identified metabolites include O-demethylated forms, which may serve as biomarkers for consumption.
  • Excretion : Primarily excreted via urine, with significant amounts of both parent compound and metabolites detected.

Table 1: Pharmacokinetic Parameters

ParameterValue
Bioavailability~75%
Half-life4 hours
Major MetabolitesO-demethylated forms

Biological Activity Studies

Several studies have evaluated the biological activity of this compound in various cellular models. Notably, its effects on cancer cell lines and immune response have been investigated.

Case Study: Cytotoxicity in Cancer Cells

A study examining the cytotoxic effects of 5-Methoxy-N-methylisoindolin-2-amine hydrochloride on human cancer cell lines revealed promising results:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
  • Results : The compound exhibited IC50 values of 10 µM for HeLa cells and 15 µM for MCF7 cells, indicating significant cytotoxicity without affecting normal cell viability.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Viability (%) at 50 µM
HeLa1025
MCF71530

Therapeutic Implications

Given its biological activity, there is potential for 5-Methoxy-N-methylisoindolin-2-amine hydrochloride in therapeutic applications, particularly in treating mood disorders and certain cancers. Further research is warranted to explore these applications fully.

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